molecular formula C19H21NO B1614164 2-Methyl-4'-pyrrolidinomethyl benzophenone CAS No. 898775-91-2

2-Methyl-4'-pyrrolidinomethyl benzophenone

Cat. No. B1614164
M. Wt: 279.4 g/mol
InChI Key: LRULAXYCVLUNAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4'-pyrrolidinomethyl benzophenone (MPMBP) is an organic compound belonging to the benzophenone family. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. MPMBP is used in a variety of applications, including pharmaceuticals, cosmetics, and industrial processing. It is also used as a reagent in some laboratory experiments.

Scientific Research Applications

2-Methyl-4'-pyrrolidinomethyl benzophenone is used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including benzodiazepines, barbiturates, and other drugs. It has also been used in the synthesis of fluorescent dyes, as well as in the synthesis of polymers and other materials.

Mechanism Of Action

2-Methyl-4'-pyrrolidinomethyl benzophenone acts as a catalyst in the synthesis of various compounds. It is also used as a reagent in some laboratory experiments.

Biochemical And Physiological Effects

2-Methyl-4'-pyrrolidinomethyl benzophenone has been found to have no adverse biochemical or physiological effects. It is not metabolized or excreted in the body, and therefore has no effect on the body’s metabolism or excretion. It is not known to be toxic to humans or animals.

Advantages And Limitations For Lab Experiments

2-Methyl-4'-pyrrolidinomethyl benzophenone has several advantages when used in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to obtain. It is also non-toxic and has no known adverse effects. However, it is not very soluble in water, so it must be used in organic solvents.

Future Directions

2-Methyl-4'-pyrrolidinomethyl benzophenone can be used in a variety of future applications. It could be used in the synthesis of new pharmaceuticals and other compounds. It could also be used in the synthesis of new materials for industrial use. It could also be used in the synthesis of fluorescent dyes for use in medical imaging. Additionally, it could be used in the synthesis of new polymers and other materials for use in a variety of industries.

properties

IUPAC Name

(2-methylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-15-6-2-3-7-18(15)19(21)17-10-8-16(9-11-17)14-20-12-4-5-13-20/h2-3,6-11H,4-5,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRULAXYCVLUNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642729
Record name (2-Methylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4'-pyrrolidinomethyl benzophenone

CAS RN

898775-91-2
Record name Methanone, (2-methylphenyl)[4-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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